Phellamurin

Vue d'ensemble

Description

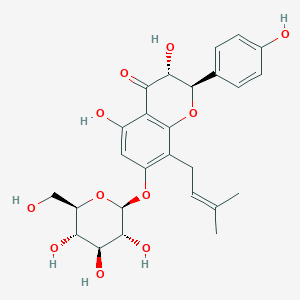

La phellamurine est un glycoside de flavonoïde, plus précisément le 7-O-β-D-glucopyranoside, un dérivé 8-C-prenyl de la flavanonol Aromadendrine. Ce composé peut être trouvé dans diverses plantes, notamment Commiphora africana et Phellodendron amurense .

Méthodes De Préparation

La phellamurine peut être isolée de sources naturelles telles que les feuilles de Phellodendron amurense. Le processus d'extraction implique généralement une extraction par solvant suivie de techniques chromatographiques pour purifier le composé

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis of Glycosidic Bonds

Phellamurin undergoes enzymatic hydrolysis mediated by β-glucosidase , which cleaves the β-D-glucopyranosyl group at position 7. This reaction produces its aglycone metabolite, neophellamuretin (8-prenyldihydrokaempferol) .

Key Data:

| Enzyme | Reaction Site | Product | Conditions |

|---|---|---|---|

| β-glucosidase | C7-O-glucoside bond | Neophellamuretin + glucose | Aspergillus niger cultures |

This hydrolysis is the rate-limiting step in microbial degradation and mammalian metabolism .

Microbial Degradation Pathway

Aspergillus niger metabolizes this compound through a multi-step pathway:

- Initial hydrolysis : β-glucosidase releases glucose, yielding neophellamuretin .

- Heterocyclic ring fission : Oxidative cleavage of the flavanone C-ring forms a chalcone intermediate.

- Side-chain modifications : The isoprenyl group undergoes hydroxylation and oxidation .

- Aromatic ring cleavage : The A-ring is converted to 2,4,6-trihydroxy-5-carboxyphenylacetic acid , while the B-ring forms ρ-hydroxymandelic acid .

Degradation Products:

| Step | Major Products | Enzymes/Conditions |

|---|---|---|

| 1 | Neophellamuretin | β-glucosidase |

| 2 | Chalcone derivative | Oxidative enzymes |

| 3 | 5-hydroxyisopropyl-dihydrofuran derivative | Hydroxylases, oxidoreductases |

| 4 | ρ-Hydroxybenzoic acid, phloroglucinol | Decarboxylases, dehydrogenases |

Final products include phloroglucinol and ρ-hydroxybenzoic acid, indicating complete mineralization of the flavanone skeleton .

Metabolic Reactions in Mammalian Systems

In rats, orally administered this compound is metabolized via:

- Phase I : Hydrolysis to neophellamuretin .

- Phase II : Glucuronidation of neophellamuretin, forming neophellamuretin glucuronide , which crosses the blood-brain barrier .

Pharmacokinetic Data (Rat Brain):

| Dose (mg/kg) | Neophellamuretin Glucuronide (μg/g brain) | Detection Window |

|---|---|---|

| 100 | 0.82 ± 0.15 | 0.33–6 hrs |

| 200 | 1.64 ± 0.29 | 0.33–6 hrs |

The glucuronide metabolite accumulates dose-dependently, while free aglycone remains negligible .

Oxidative and Reductive Reactions

This compound’s dihydroflavonol structure enables redox activity:

- Oxidation : The catechol moiety (3',4'-dihydroxy groups) undergoes oxidation to ortho-quinones under alkaline conditions, though this pathway is less prominent in biological systems .

- Reduction : The C4 ketone group can be reduced to a secondary alcohol, but this reaction has not been observed in vivo .

Stability and Reactivity Considerations

Applications De Recherche Scientifique

Case Studies

- Osteosarcoma : A study demonstrated that Phellamurin significantly inhibited the proliferation of human osteosarcoma cells in vitro and reduced tumor growth in an MNNG xenograft model. The compound induced apoptosis and cell cycle arrest, showing IC50 values ranging from 1.68 to 3.39 μM across various cancer types .

- Glioma : In combination with Scutellarin, this compound was found to enhance the inhibition of glioma cell proliferation by upregulating Fas-Associated Factor 1 expression .

Summary of Findings

Metabolism Studies

Research on the pharmacokinetics of this compound indicates that it undergoes significant metabolism in the body. A study conducted on rats revealed that after oral administration at doses of 100 mg/kg and 200 mg/kg, this compound metabolites were detected in the brain, suggesting potential central nervous system effects .

Disposition Kinetics

The disposition kinetics study highlighted that this compound is well absorbed and distributed within biological systems, with a notable presence in brain tissues, which may have implications for its neuroprotective effects .

Mécanisme D'action

Phellamurin exerts its effects through several mechanisms:

Apoptosis Induction: This compound induces apoptosis in cancer cells by modulating the PI3K/AKT/mTOR pathway.

Inhibition of P-glycoprotein: It inhibits intestinal P-glycoprotein, which can affect drug absorption and resistance.

Oviposition Inhibition: This compound inhibits egg laying by certain butterfly species, such as Papilio protenor.

Comparaison Avec Des Composés Similaires

La phellamurine est unique en raison de sa structure spécifique et de ses activités biologiques. Les composés similaires comprennent :

Noricaritine : La phellamurine peut être considérée comme le 7-O-glucoside de la noricaritine.

6″-O-acétyl phellamurine : Trouvé dans les feuilles de Phellodendron japonicum, ce composé est un dérivé de la phellamurine.

(+)-Dihydrokaempférol : La phellamurine est un dérivé de ce composé, avec des groupes prenyl et glucopyranosyle supplémentaires.

La combinaison unique d'activités biologiques et de caractéristiques structurelles de la phellamurine en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Phellamurin is a furanocoumarin compound predominantly found in various plant species, particularly within the family Rutaceae. It has garnered attention due to its diverse biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anti-Tumor Activity

Recent studies have highlighted the potential of this compound as a chemotherapeutic agent. In a study investigating its effects on osteosarcoma cells, this compound demonstrated significant anti-tumor efficacy by inducing apoptosis in cancer cells. The findings suggest that this compound may inhibit cell proliferation and promote programmed cell death, making it a candidate for further development in cancer therapies .

2. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates its effectiveness against bacterial strains and fungi:

- Bacterial Activity : this compound has shown inhibitory effects against multiple bacterial strains, suggesting its potential use as an antibacterial agent.

- Fungal Activity : It has also demonstrated antifungal properties, particularly against Aspergillus niger, which can degrade this compound into less active metabolites .

3. Anti-Inflammatory Effects

The compound has been studied for its anti-inflammatory properties. This compound appears to modulate inflammatory pathways, potentially reducing inflammation-related conditions. This effect is particularly relevant in chronic inflammatory diseases where modulation of the immune response is crucial.

4. Neuroprotective Effects

This compound has shown promise in neuroprotection against oxidative stress. In vitro studies indicate that it can protect neuronal cells from damage induced by oxidative agents like hydrogen peroxide, suggesting a role in neurodegenerative disease prevention .

5. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that after administration, this compound is absorbed and metabolized in the body, with specific metabolites identified in rat brains . The pharmacokinetic profile indicates that it reaches maximum concentration within a few hours post-administration.

Data Table: Summary of Biological Activities

Case Study: Anti-Tumor Efficacy

A recent study assessed the anti-tumor efficacy of this compound in osteosarcoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis such as caspase activation. This suggests a mechanism through which this compound exerts its anti-cancer effects.

Research Findings on Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against various strains of bacteria and fungi. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a natural antimicrobial agent.

Propriétés

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZTDZJQRPNCN-YIANMRPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200563 | |

| Record name | Phellamurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52589-11-4 | |

| Record name | Phellamurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52589-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellamurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052589114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellamurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLAMURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXB86HY2NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.